6-Methyl-3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine
Description
Properties
IUPAC Name |
(2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS/c1-10-5-6-11-12(9-10)19-14(16)13(11)15(18)17-7-3-2-4-8-17/h10H,2-9,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPITEDSWHPESO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N3CCCCC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Methyl-3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine involves multiple steps, typically starting with the formation of the piperidine ring. Common synthetic routes include cyclization reactions, hydrogenation, and amination . Industrial production methods often employ multicomponent reactions to achieve high yields and selectivity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to fully saturated derivatives.
Scientific Research Applications
Medicinal Chemistry
6-Methyl-3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine is primarily studied for its potential therapeutic applications. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Potential Therapeutic Areas:
- Antiviral Activity: Research indicates that derivatives of this compound may exhibit antiviral properties.
- Anticancer Activity: Preliminary studies suggest that it may have cytotoxic effects against certain cancer cell lines .
- Antimicrobial Properties: The compound's derivatives are being explored for their ability to inhibit microbial growth .
Biological Research
The compound's unique structural components enable it to serve as a valuable tool in biological research. It is often used as a building block for synthesizing more complex molecules that can be tested for various biological activities.
Applications in Biological Studies:
- Enzyme Inhibition Studies: Its derivatives can be utilized to investigate enzyme interactions and inhibition mechanisms.
- Cell Signaling Pathways: The compound is explored for its effects on various cellular signaling pathways, which can provide insights into disease mechanisms.
Chemical Industry
In addition to its pharmaceutical applications, this compound is employed in the chemical industry for producing fine chemicals and intermediates used in various industrial processes.
Case Studies and Research Findings
Several studies have investigated the properties and applications of this compound:
- Anticancer Activity Study : A study demonstrated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines such as colon and breast cancer cells. The mechanisms involved apoptosis induction and cell cycle arrest .
- Antimicrobial Evaluation : Research focused on synthesizing derivatives of this compound revealed promising antibacterial and antifungal activities when tested against clinical strains of bacteria and fungi .
- Enzyme Interaction Studies : Investigations into the compound's ability to inhibit specific enzymes have provided insights into its potential role in modulating biochemical pathways relevant to disease states.
Mechanism of Action
The mechanism of action of 6-Methyl-3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative being studied .
Comparison with Similar Compounds
6-Ethyl-3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine
- Structural Difference : The ethyl group replaces the methyl group at the 6-position .
- Ethyl substituents are also associated with altered metabolic stability compared to methyl groups.
Piperidine-Modified Analogs
1-(3-Iodo-piperidin-1-yl)-ethanone
- Structural Difference : Replaces the tetrahydrobenzothiophene-amine core with a simpler piperidinyl-acetone scaffold, featuring an iodine atom at the 3-position of the piperidine ring .
- Implications : The iodine atom introduces significant molecular weight (≈127.9 g/mol for I) and polarizability, which could enhance halogen bonding interactions in biological systems. However, this compound lacks the bicyclic framework, reducing conformational rigidity.
Cyclohexylamine Derivatives
[4-(4-Methylpiperidin-1-yl)cyclohexyl]amine dihydrochloride (QY-6188)
- Structural Difference : Incorporates a cyclohexylamine backbone with a 4-methylpiperidinyl group .
- Implications : The cyclohexane ring increases hydrophobicity, while the dihydrochloride salt improves aqueous solubility. The rigid cyclohexane structure may restrict conformational flexibility compared to the tetrahydrobenzothiophene core.
[(4-Methyl-1-piperidin-1-ylcyclohexyl)methyl]amine (QZ-4470)
- Structural Difference : Adds a methylene spacer between the cyclohexane and piperidine groups .
- However, this may reduce target selectivity.
Simplified Piperidine-Ethylamine Derivatives
2-(1-Methylpiperidin-3-yl)ethanamine (QE-7502)
- Structural Difference : Features a linear ethylamine chain attached to a methylpiperidine ring .
- However, the absence of the bicyclic system may diminish binding affinity to certain targets.
Comparative Data Table
Research Findings and Implications
- Structural Rigidity vs. Flexibility : The tetrahydrobenzothiophene core of the target compound provides conformational rigidity, which may enhance binding specificity compared to flexible analogs like QZ-4470 .
- Commercial Viability : Discontinuation of the target compound suggests challenges in synthesis or stability, whereas simpler analogs (e.g., QE-7502) remain available due to easier manufacturing.
- Substituent Effects : Ethyl and iodine substituents highlight the trade-off between lipophilicity and solubility, critical for drug-likeness .
Biological Activity
6-Methyl-3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine is a compound of significant interest due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and relevant case studies, highlighting its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The chemical formula for this compound can be represented as . The structure includes a piperidine ring and a benzothiene moiety, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate piperidine derivatives with benzothiene precursors under controlled conditions. The process often includes various steps such as acylation and cyclization to achieve the desired molecular structure.
Antiviral Activity
Recent studies have indicated that compounds with similar structural features exhibit notable antiviral properties. For instance, derivatives of piperidine have been shown to possess activity against various viruses including HIV and HSV. The mechanism often involves inhibition of viral replication through interference with viral enzymes or receptors .
Antibacterial and Antifungal Properties
The biological evaluation of related compounds has demonstrated antibacterial and antifungal activities. For example, piperidine derivatives have been tested against Gram-positive and Gram-negative bacteria as well as fungal strains like Candida albicans and Aspergillus niger. These studies reveal that modifications in the piperidine structure can enhance antimicrobial efficacy .
Study 1: Antiviral Screening
A study conducted on a series of piperidine derivatives reported moderate antiviral activity against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1). The compound 3g showed a cytotoxic concentration (CC50) of 92 μM in Vero cells, indicating potential for further development .
Study 2: Antimicrobial Testing
Another investigation assessed the antibacterial activity of various piperidine-based compounds against Staphylococcus aureus and Pseudomonas aeruginosa. Several derivatives exhibited significant inhibition zones in agar diffusion assays, suggesting their potential as therapeutic agents .
Research Findings Summary
| Activity | Tested Compounds | Target Organisms | Results |
|---|---|---|---|
| Antiviral | 3g | CVB-2, HSV-1 | CC50 = 92 μM |
| Antibacterial | Piperidine Derivatives | Staphylococcus aureus, Pseudomonas aeruginosa | Significant inhibition observed |
| Antifungal | Piperidine Variants | Candida albicans, Aspergillus niger | Effective at various concentrations |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-methyl-3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine, and how can its purity be validated?
- Methodological Answer:
- Synthesis: Employ a multi-step approach starting with the condensation of a substituted tetrahydrobenzothiophene precursor with piperidine-1-carbonyl chloride under inert conditions. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate reactive intermediates .
- Purity Validation: Use high-performance liquid chromatography (HPLC) with a C18 column and a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) at 254 nm. Confirm identity via LC-MS (ESI+ mode) and H/C NMR, comparing peaks to reference spectra of analogous benzothiophene derivatives .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer:
- X-ray Crystallography: Co-crystallize the compound with a suitable solvent (e.g., dichloromethane/methanol) and collect diffraction data using a synchrotron source. Refinement via SHELXL (v.2018/3) with anisotropic displacement parameters for non-hydrogen atoms ensures accurate bond-length and angle resolution .
- Computational Validation: Compare experimental data with DFT-optimized structures (B3LYP/6-31G* basis set) to validate stereoelectronic properties .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in reported bioactivity data across different assays?
- Methodological Answer:
- Orthogonal Assays: Replicate studies using both cell-free (e.g., radioligand binding) and cell-based (e.g., cAMP accumulation in HEK293 cells) systems to distinguish target-specific effects from off-target interactions .
- Data Normalization: Normalize activity metrics (e.g., IC) to internal controls (e.g., reference agonists/antagonists) to account for inter-assay variability. Statistical tools like Grubbs’ test can identify outliers in dose-response curves .
Q. How can the pharmacokinetic profile of this compound be optimized for CNS penetration?
- Methodological Answer:
- In Silico Modeling: Use QSPR models to predict logP and BBB permeability. Prioritize derivatives with logP 2–3 and polar surface area <90 Ų .
- In Vitro Validation: Assess metabolic stability in human liver microsomes (HLMs) and PAMPA-BBB assays. Modify the piperidinylcarbonyl group to reduce CYP3A4-mediated oxidation while maintaining target affinity .
Q. What analytical methods are suitable for detecting degradation products under stressed conditions?
- Methodological Answer:
- Forced Degradation: Expose the compound to heat (80°C, 48 hr), acid (0.1M HCl, 24 hr), and UV light (254 nm, 72 hr).
- Analysis: Use UPLC-QTOF-MS with a BEH C18 column (1.7 µm, 2.1 × 100 mm) and a gradient of 0.1% formic acid/acetonitrile. Identify degradation pathways (e.g., hydrolysis of the piperidinylcarbonyl group) via MS/MS fragmentation patterns .
Methodological Challenges & Solutions
Q. How can researchers address discrepancies in receptor-binding affinity between computational predictions and experimental results?
- Methodological Answer:
- Hybrid Modeling: Combine molecular docking (AutoDock Vina) with molecular dynamics simulations (GROMACS, 100 ns trajectories) to account for receptor flexibility. Cross-validate with site-directed mutagenesis data (e.g., alanine scanning of key binding residues) .
- Experimental Tuning: Optimize assay buffers (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl) to mimic physiological ion concentrations, reducing false negatives in radioligand displacement assays .
Q. What steps ensure reproducibility in synthesizing enantiomerically pure forms of this compound?
- Methodological Answer:
- Chiral Resolution: Use preparative chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) to separate enantiomers. Confirm enantiopurity via circular dichroism (CD) spectroscopy .
- Asymmetric Synthesis: Employ a chiral auxiliary (e.g., Evans’ oxazolidinone) during the cyclization step to control stereochemistry at the 6-methyl position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
